His-His-Gly
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-His-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (histidine) are then sequentially added using coupling reagents such as carbodiimides or uronium salts. The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is obtained .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The expressed peptide is then purified using techniques like immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .
Chemical Reactions Analysis
Types of Reactions
His-His-Gly can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidines with modified side chains.
Reduction: Reduction reactions can reverse the oxidation of histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine residues can lead to the formation of 2-oxo-histidine, while substitution reactions can yield histidine derivatives with various functional groups attached to the imidazole ring .
Scientific Research Applications
His-His-Gly has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide chemistry and interactions with metal ions.
Biology: Functions as a cell-penetrating peptide, facilitating the delivery of therapeutic molecules into cells.
Industry: Utilized in the development of metal-chelating agents and as a component in various industrial processes
Mechanism of Action
The mechanism of action of His-His-Gly involves its ability to coordinate with metal ions through the imidazole rings of the histidine residues. This coordination can modulate the activity of metal-dependent enzymes and influence various biochemical pathways. Additionally, the peptide’s ability to penetrate cell membranes allows it to deliver therapeutic molecules directly into cells, enhancing their efficacy .
Comparison with Similar Compounds
Similar Compounds
His-His-His: A tripeptide with three histidine residues, known for its strong metal-binding properties.
Gly-His-His: Similar to His-His-Gly but with the glycine residue at the N-terminus, exhibiting different metal-binding characteristics.
His-Gly-His: Another variant with a different sequence, affecting its interaction with metal ions and biological activity
Uniqueness
This compound is unique due to its specific sequence, which provides a balance between metal-binding affinity and biological activity. The presence of glycine at the C-terminus allows for flexibility in the peptide structure, enhancing its ability to interact with various targets and penetrate cell membranes .
Properties
Molecular Formula |
C14H19N7O4 |
---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N7O4/c15-10(1-8-3-16-6-19-8)13(24)21-11(2-9-4-17-7-20-9)14(25)18-5-12(22)23/h3-4,6-7,10-11H,1-2,5,15H2,(H,16,19)(H,17,20)(H,18,25)(H,21,24)(H,22,23)/t10-,11-/m0/s1 |
InChI Key |
JIUYRPFQJJRSJB-QWRGUYRKSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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